molecular formula C12H24ClNO2 B158800 tert-Butyl tert-butyl(3-chloropropyl)carbamate CAS No. 133804-18-9

tert-Butyl tert-butyl(3-chloropropyl)carbamate

Cat. No. B158800
M. Wt: 249.78 g/mol
InChI Key: ZUROFFONOMNGRK-UHFFFAOYSA-N
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Description

Tert-Butyl tert-butyl(3-chloropropyl)carbamate is a compound with a t-butyl and a terminal chloride . The chlorine (Cl) is a good leaving group for nucleophilic substitution reactions . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Synthesis Analysis

Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Molecular Structure Analysis

The molecular structure of tert-Butyl tert-butyl(3-chloropropyl)carbamate is represented by the SMILES string CC(C)(C)OC(=O)NCCCCl . The InChI code for the compound is 1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) .


Chemical Reactions Analysis

The tert-butoxide is a strong, non-nucleophilic base in organic chemistry. It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution, such as in a Williamson ether synthesis or an S_N2 reaction .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 193.67 . The compound is stored in a freezer and it is shipped at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

A study by Baillargeon et al. (2017) introduced tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate as a new member of an isostructural family of compounds. These compounds were analyzed for their crystal structures, highlighting the role of hydrogen and halogen bonds in their molecular assembly, which is crucial for understanding the synthesis and properties of such complex organic structures (Baillargeon et al., 2017).

Organic Synthesis

In organic synthesis, the versatility of tert-butyl tert-butyl(3-chloropropyl)carbamate and its derivatives has been demonstrated through various reactions. For instance, Padwa et al. (2003) described the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, showcasing the compound's role in complex organic reactions and synthesis pathways (Padwa et al., 2003).

Novel Reactions and Methodologies

The development of novel reactions and methodologies using tert-butyl tert-butyl(3-chloropropyl)carbamate has been a focus of research. Ortiz et al. (1999) explored the catalyzed lithiation of a N-(chloromethyl) carbamate, demonstrating its utility in generating functionalized carbamates, which are valuable intermediates in organic synthesis (Ortiz et al., 1999).

Structural Characterization

Das et al. (2016) synthesized and characterized two carbamate derivatives, highlighting the interplay of strong and weak hydrogen bonds in the crystal packing of these compounds. This study provides insights into the molecular architecture and potential applications of tert-butyl tert-butyl(3-chloropropyl)carbamate derivatives in materials science (Das et al., 2016).

Applications in Photocatalysis

Wang et al. (2022) reported on the photoredox-catalyzed amination of o-hydroxyarylenaminones using a versatile amidyl-radical precursor, demonstrating the compound's potential in photocatalyzed synthesis pathways to access a range of 3-aminochromones. This highlights the compound's utility in developing new synthetic methods under mild conditions (Wang et al., 2022).

Safety And Hazards

The compound is classified under GHS07 . The signal word for the compound is 'Warning’ . The hazard statements for the compound are H302, H315, H319, H335 . The compound is classified as Acute Tox. 4 Oral .

Future Directions

The compound is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

tert-butyl N-tert-butyl-N-(3-chloropropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24ClNO2/c1-11(2,3)14(9-7-8-13)10(15)16-12(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUROFFONOMNGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCCCl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650064
Record name tert-Butyl tert-butyl(3-chloropropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl tert-butyl(3-chloropropyl)carbamate

CAS RN

133804-18-9
Record name tert-Butyl tert-butyl(3-chloropropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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